1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are a group of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol, and a base such as triethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May result in the formation of sulfoxides or sulfones.
Reduction: Could lead to the formation of secondary amines or alcohols.
Substitution: May produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-ethoxy-4-methoxybenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical properties and applications.
1-(4-methoxybenzyl)-4-(methylsulfonyl)piperazine: Lacks the ethoxy group, potentially affecting its reactivity and biological activity.
1-(3-ethoxybenzyl)-4-(methylsulfonyl)piperazine: Lacks the methoxy group, which may influence its chemical behavior and applications.
Uniqueness
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, as well as the methylsulfonyl group on the piperazine ring
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-21-15-11-13(5-6-14(15)20-2)12-16-7-9-17(10-8-16)22(3,18)19/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGIEVJYFZQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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